molecular formula C6H5F2NO2S B2697190 4-Amino-2-fluorobenzene-1-sulfonyl fluoride CAS No. 1989659-91-7

4-Amino-2-fluorobenzene-1-sulfonyl fluoride

Cat. No. B2697190
CAS RN: 1989659-91-7
M. Wt: 193.17
InChI Key: IDUVXPUMLXJMCN-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5F2NO2S. It has a molecular weight of 193.17 . It is used in research and has various applications in chemistry .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 4-Amino-2-fluorobenzene-1-sulfonyl fluoride, can be achieved through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This process involves mild reaction conditions and readily available reagents .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride consists of a benzene ring substituted with an amino group and a fluorobenzene-1-sulfonyl fluoride group . The compound is stored in an inert atmosphere at 2-8°C .


Chemical Reactions Analysis

Sulfonyl fluorides, including 4-Amino-2-fluorobenzene-1-sulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for various applications .


Physical And Chemical Properties Analysis

4-Amino-2-fluorobenzene-1-sulfonyl fluoride is a solid compound with a molecular weight of 193.17 . It is stored in an inert atmosphere at 2-8°C . The compound does not have a specified boiling point .

Scientific Research Applications

Environmental Impact and Biotransformation

  • Environmental and Human Fluorochemical Exposure : Research discusses the complex nature of fluorochemical contamination in humans and the environment, emphasizing the disparity between commercially used chemicals and those measured in environmental and human samples. The phase-out of certain fluorochemicals led to a decrease in specific perfluorinated acids in human sera, suggesting a significant source of exposure from current-use materials prior to this phase-out. This highlights the environmental persistence and potential indirect human exposure to fluorochemicals through biotransformation of commercial products or their residuals (D’eon & Mabury, 2011).

  • Biodegradation of Polyfluoroalkyl Chemicals : This review focuses on the environmental degradation of polyfluoroalkyl chemicals, which can lead to the formation of persistent and toxic perfluoroalkyl acids. Understanding the microbial degradation pathways is crucial for assessing the environmental fate and effects of these precursors and their links to more stable perfluorinated compounds (Liu & Avendaño, 2013).

Chemical Synthesis and Applications

  • Synthetic Utility of Fluorinated Compounds : The review covers the advantages of using perfluoroalkane-sulfonates, particularly nonafluorobutanesulfonates, in transition metal-catalyzed reactions. These fluorinated compounds offer many benefits over traditional reagents in organic synthesis, highlighting their importance in industrial and laboratory settings (Hoegermeier & Reissig, 2009).

Pharmaceutical and Biological Research

  • Fluorination in Protein Design : This study examines the incorporation of fluorinated analogs of hydrophobic amino acids into proteins, aiming to create proteins with novel properties. The use of fluorinated amino acids is a strategy to enhance protein stability against chemical and thermal denaturation, illustrating the potential of fluorine in bioengineering and drug design (Buer & Marsh, 2012).

Mechanism of Action

The mechanism of action of sulfonyl fluorides involves their use as electrophilic warheads. They engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-amino-2-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUVXPUMLXJMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluorobenzene-1-sulfonyl fluoride

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